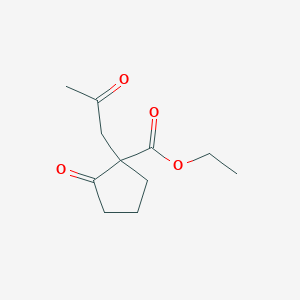
Ácido 4-hidroxi-1-naftóico
Descripción general
Descripción
4-Hydroxy-1-naphthoic acid is an organic compound with the molecular formula C11H8O3. It is a derivative of naphthalene, characterized by a hydroxyl group (-OH) at the fourth position and a carboxylic acid group (-COOH) at the first position on the naphthalene ring. This compound appears as a white crystalline solid and is known for its solubility in hot water, alcohols, and ethers, but it is insoluble in non-polar solvents like hexane and petroleum ether .
Aplicaciones Científicas De Investigación
4-Hydroxy-1-naphthoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
Target of Action
4-Hydroxy-1-naphthoic acid and its derivatives have been found to exhibit inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in neurotransmission, with MAO involved in the breakdown of monoamine neurotransmitters and ChE in the termination of impulse transmissions at cholinergic synapses.
Mode of Action
The compound interacts with its targets in a competitive and reversible manner . This means that it binds to the active site of the enzyme, preventing the substrate from binding, and thus inhibiting the enzyme’s activity. This inhibition is reversible, meaning that the compound can dissociate from the enzyme, allowing the enzyme to regain its activity .
Biochemical Pathways
The biochemical pathways affected by 4-Hydroxy-1-naphthoic acid are primarily those involving the neurotransmitters that are the substrates of the MAO and ChE enzymes . By inhibiting these enzymes, the compound can affect the levels of these neurotransmitters, potentially leading to changes in neurological function.
Pharmacokinetics
It’s known that the compound can form solvates with certain solvents, which could potentially affect its bioavailability .
Result of Action
The primary result of the action of 4-Hydroxy-1-naphthoic acid is the inhibition of MAO and ChE enzymes . This can lead to increased levels of monoamine neurotransmitters and acetylcholine, respectively, which can have various effects on neurological function.
Action Environment
The action of 4-Hydroxy-1-naphthoic acid can be influenced by various environmental factors. For example, the compound’s ability to form solvates suggests that its activity could be affected by the presence of certain solvents . Additionally, the compound’s activity could potentially be influenced by pH, as it has been found to undergo concentration-dependent deprotonation in certain solvents .
Análisis Bioquímico
Biochemical Properties
4-Hydroxy-1-naphthoic acid plays a significant role in biochemical reactions, particularly in the context of microbial degradation of polycyclic aromatic hydrocarbons (PAHs). It interacts with various enzymes, such as dioxygenases, which catalyze the cleavage of aromatic rings. For instance, the enzyme 1-hydroxy-2-naphthoate dioxygenase is involved in the degradation of 4-Hydroxy-1-naphthoic acid, converting it into simpler compounds that can be further metabolized . Additionally, 4-Hydroxy-1-naphthoic acid can act as a substrate for decarboxylases, which remove carboxyl groups from organic acids .
Cellular Effects
4-Hydroxy-1-naphthoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit genotoxic, mutagenic, and carcinogenic effects on living organisms . The compound can affect cell function by interacting with cellular receptors and enzymes, leading to changes in gene expression and metabolic pathways. For example, it can induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics .
Molecular Mechanism
The molecular mechanism of 4-Hydroxy-1-naphthoic acid involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to enzymes such as dioxygenases and decarboxylases, altering their activity and affecting metabolic pathways . Additionally, 4-Hydroxy-1-naphthoic acid can modulate the activity of transcription factors, influencing the expression of genes involved in cellular metabolism and detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-1-naphthoic acid can change over time due to its stability and degradation. The compound is relatively stable under mild conditions but can degrade under extreme pH or temperature . Long-term exposure to 4-Hydroxy-1-naphthoic acid in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-1-naphthoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties . At high doses, it can cause toxic or adverse effects, including liver damage and oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
4-Hydroxy-1-naphthoic acid is involved in several metabolic pathways, including the degradation of PAHs. It interacts with enzymes such as dioxygenases and decarboxylases, which catalyze the breakdown of aromatic rings into simpler compounds . These metabolic pathways are essential for the detoxification and removal of harmful substances from the body .
Transport and Distribution
Within cells and tissues, 4-Hydroxy-1-naphthoic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of 4-Hydroxy-1-naphthoic acid can affect its activity and function, influencing cellular processes and metabolic pathways.
Subcellular Localization
The subcellular localization of 4-Hydroxy-1-naphthoic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular respiration and energy production. The precise localization of 4-Hydroxy-1-naphthoic acid within cells can determine its impact on cellular metabolism and overall function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydroxy-1-naphthoic acid can be synthesized through several methods. One common method involves the hydroxylation of 1-naphthoic acid. This process typically uses a strong oxidizing agent such as potassium permanganate (KMnO4) in an alkaline medium to introduce the hydroxyl group at the fourth position .
Another method involves the Friedel-Crafts acylation of naphthalene with chloroacetic acid, followed by hydrolysis and oxidation to yield 4-hydroxy-1-naphthoic acid .
Industrial Production Methods
In industrial settings, the production of 4-hydroxy-1-naphthoic acid often involves the catalytic oxidation of 1-naphthol using air or oxygen in the presence of a metal catalyst such as cobalt or manganese. This method is preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration, and halogens for halogenation reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: 4-Hydroxy-1-naphthyl alcohol.
Substitution: Various substituted naphthoic acids depending on the substituent introduced.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-1-naphthoic acid
- 3-Hydroxy-1-naphthoic acid
- 5-Hydroxy-1-naphthoic acid
- 6-Hydroxy-1-naphthoic acid
- 7-Hydroxy-1-naphthoic acid
- 8-Hydroxy-1-naphthoic acid
Uniqueness
4-Hydroxy-1-naphthoic acid is unique due to its specific position of the hydroxyl group, which influences its reactivity and interaction with other molecules. This positional specificity can result in different biological activities and chemical properties compared to its isomers .
Propiedades
IUPAC Name |
4-hydroxynaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAGPCOTGOTBQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322381 | |
| Record name | 4-Hydroxy-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7474-97-7 | |
| Record name | 4-Hydroxy-1-naphthoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7474-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxy-4-naphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007474977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7474-97-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-HYDROXY-4-NAPHTHOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO8UA94R91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1605538.png)



![4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B1605546.png)



![2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B1605553.png)



